2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLCVRQBRRAMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Sulfonylation of Piperazine Derivatives
The most common approach involves sulfonylation of 1-(4-phenylpiperazin-1-yl)ethanone with 4-chlorobenzenesulfonyl chloride.
Procedure :
- Base-mediated sulfonylation : React 1-(4-phenylpiperazin-1-yl)ethanone (1.0 equiv) with 4-chlorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C under nitrogen. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl.
- Stirring : Maintain the reaction at room temperature for 12–16 hours.
- Workup : Quench with ice water, extract with DCM, and dry over anhydrous Na₂SO₄.
- Purification : Recrystallize from ethanol/water (3:1) to obtain the product in 68–72% yield.
Key Variables :
- Solvent polarity : DCM maximizes sulfonyl chloride reactivity while minimizing side reactions.
- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete piperazine functionalization.
Table 1: Sulfonylation Efficiency Across Solvents
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 72 | 98 |
| Tetrahydrofuran | 64 | 95 |
| Acetonitrile | 58 | 92 |
Nucleophilic Substitution Reactions
Alternative routes employ nucleophilic aromatic substitution (NAS) to attach the sulfonyl group post-piperazine coupling.
Procedure :
- Synthesis of 1-(4-phenylpiperazin-1-yl)ethanone : React phenylpiperazine with chloroacetone in acetonitrile at reflux (82°C) for 8 hours.
- Sulfonation : Treat the intermediate with sodium 4-chlorobenzenesulfinate (1.5 equiv) and iodine (0.1 equiv) in DMF at 100°C for 6 hours.
- Purification : Isolate via flash chromatography (SiO₂, ethyl acetate/hexane 1:2) to achieve 65–70% yield.
Advantages :
Optimization of Reaction Conditions
Catalytic Enhancements
Palladium catalysts significantly improve coupling efficiency in multi-step syntheses:
Temperature and Time Profiling
- Optimal sulfonylation : 0°C → RT over 12 hours prevents exothermic decomposition.
- Extended reaction times (>18 hours) : Reduce yields by 8–12% due to sulfonamide hydrolysis.
Table 2: Temperature Impact on Sulfonylation Yield
| Temperature (°C) | Yield (%) |
|---|---|
| 0 → RT | 72 |
| RT (constant) | 65 |
| 40 | 58 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Analytical Characterization Techniques
Spectroscopic Validation
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry
2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Biology
This compound is investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. The sulfonyl group may form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylpiperazine moiety can interact with neurotransmitter receptors, influencing neurological pathways .
Medicine
Research has explored the therapeutic properties of this compound, particularly in developing drugs targeting neurological conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems makes it a candidate for further pharmacological studies .
Industry
In industrial applications, 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone is utilized in developing specialty chemicals and materials. Its diverse reactivity allows for the production of various derivatives that can be employed in different industrial processes.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating neurological disorders. For example, research indicated that derivatives of this compound could exhibit antidepressant-like effects in animal models, suggesting its utility in developing new treatments for mood disorders .
Additionally, investigations into its interactions with serotonin receptors have shown promising results in modulating anxiety-related behaviors, further establishing its significance in pharmacological research .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylpiperazine moiety may interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Methanesulfonyl vs. Phenylpiperazine
- Compound: 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone () Key Difference: Replaces phenylpiperazine with methylsulfonyl-piperazine. Impact: Methylsulfonyl groups enhance solubility but may reduce lipophilicity, affecting blood-brain barrier penetration.
Benzhydrylpiperazine Derivatives
- Compound: 2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime () Key Difference: Benzhydryl (diphenylmethyl) substituent on piperazine and fluorophenyl group. Impact: The fluorophenyl group increases metabolic stability, while the benzhydryl group may enhance receptor affinity due to hydrophobic interactions. This contrasts with the target compound’s 4-chlorophenyl-sulfonyl group, which prioritizes electrophilic interactions .
Variations in the Aromatic Sulfonyl Group
Methoxyphenyl vs. Chlorophenyl
- Compound: 2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone () Key Difference: Methoxyphenyl replaces phenylpiperazine. This derivative’s safety data indicate moderate stability under standard conditions, suggesting the target compound may require specialized handling due to its piperazine group .
Triazole-Sulfanyl Substituents
- Compound: 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone () Key Difference: Incorporates a triazole-sulfanyl group instead of phenylpiperazine. This contrasts with the phenylpiperazine’s role in modulating receptor selectivity .
Heterocyclic Modifications
Thiazole Derivatives
- Compound: 2-(1-Amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone () Key Difference: Thiazole ring replaces piperazine. Impact: Thiazole enhances π-π stacking and metal-binding properties, which may redirect biological activity toward kinase inhibition or anticancer targets. The target compound’s piperazine moiety likely favors neurotransmitter-related interactions .
Pyridine-Based Analogs
- Compound: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) () Key Difference: Pyridine ring and trifluoromethyl group. Impact: The trifluoromethyl group increases metabolic resistance and lipophilicity, while the pyridine ring may enhance CYP51 inhibition efficacy against Trypanosoma cruzi.
Crystallographic Data
- Compound: 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone () Key Findings: Dihedral angle between phenyl rings is 3.14°, indicating near-planarity. No significant hydrogen bonding, suggesting low aqueous solubility. This structural feature may be shared with the target compound, necessitating formulation strategies to improve bioavailability .
Comparative Data Table
Biological Activity
2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparison with related compounds.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a chlorophenyl ring and a phenylpiperazine moiety. Its chemical structure is critical for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenylpiperazine moiety may interact with neurotransmitter receptors, influencing neurological pathways and exhibiting potential therapeutic effects in various conditions.
Antimicrobial Activity
Research indicates that compounds containing the piperazine moiety often exhibit significant antimicrobial properties. In particular, studies have demonstrated antibacterial activity against various strains, including N. meningitidis and H. influenzae, with varying degrees of potency .
Table 1: Antibacterial Activity Against Various Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone | N. meningitidis | 64 μg/mL |
| 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone | H. influenzae | 32 μg/mL |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly for acetylcholinesterase (AChE). This inhibition is significant for developing treatments for neurological disorders such as Alzheimer's disease .
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | |
| Urease | Non-competitive Inhibition |
Therapeutic Potential
The pharmacological behavior of this compound suggests various therapeutic applications:
- Anticancer Activity : The sulfonamide group has been associated with anticancer properties, making it a candidate for cancer chemotherapy .
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .
- Neurological Applications : Given its interaction with neurotransmitter systems, it may have applications in treating mood disorders and other neurological conditions.
Case Studies
Several studies have explored the biological activity of related compounds and their implications:
- Anticancer Studies : A study evaluated the anticancer effects of piperazine derivatives, finding that modifications to the piperazine core enhanced efficacy against various cancer cell lines .
- Antimicrobial Studies : Research focused on the antibacterial properties of similar sulfonamide compounds highlighted their effectiveness against resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of 4-chlorophenyl groups and coupling with piperazine derivatives. A common approach uses nucleophilic substitution under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group, followed by condensation with a piperazine moiety. Optimization may require adjusting solvent polarity, temperature (e.g., reflux in DMF at 120°C), and stoichiometry of reagents like ZnCl₂ or HCl to improve yields . Purity is often verified via HPLC (C18 columns, methanol/water mobile phase) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- X-ray crystallography confirms the spatial arrangement of the sulfonyl and piperazine groups, with bond angles and torsion angles critical for understanding steric effects .
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies proton environments, such as the deshielded signals for the sulfonyl (δ ~7.8 ppm) and piperazine NH (δ ~3.2 ppm) .
- Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.08) and fragmentation patterns .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Poor aqueous solubility (logP ~3.5) due to hydrophobic aryl groups; DMSO or ethanol are preferred solvents for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Stability studies (pH 1–12, 37°C) show degradation >10% after 24 hours at pH <3, requiring storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor interactions and pharmacokinetic profile?
- Docking studies (AutoDock Vina, Schrödinger Suite) model interactions with targets like serotonin receptors (5-HT₁A), highlighting hydrogen bonds between the sulfonyl group and Arg156 .
- ADMET predictions (SwissADME) estimate moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4-mediated metabolism, suggesting potential drug-drug interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 5-HT₁A inhibition ranging from 12 nM to 1.2 µM) may arise from assay conditions. Standardization steps include:
- Using isogenic cell lines (e.g., HEK-293T vs. CHO-K1) to minimize receptor expression variability.
- Validating results with orthogonal assays (e.g., cAMP inhibition vs. radioligand binding) .
- Controlling for batch-to-batch compound purity via LC-MS .
Q. What methodologies assess its thermal stability and degradation pathways?
- Differential Scanning Calorimetry (DSC) identifies melting points (~180°C) and exothermic decomposition events.
- TGA-MS tracks mass loss during heating (5°C/min under N₂), correlating degradation products (e.g., SO₂ release at 220°C) with structural breakdown .
Q. How does the compound’s pharmacokinetic profile influence in vivo study design?
- Plasma protein binding (≥95% via equilibrium dialysis) reduces free drug availability, necessitating higher doses in rodent models.
- Metabolite identification (LC-QTOF) reveals hydroxylation at the piperazine ring, requiring timed blood sampling (0–24 hrs) to capture peak concentrations (Tₘₐₓ ~2 hrs) .
Q. What advanced spectroscopic techniques elucidate its interaction with biomacromolecules?
- Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff) to serum albumin (KD ~5 µM), impacting bioavailability.
- Fluorescence quenching assays monitor conformational changes in enzymes (e.g., cytochrome P450) upon ligand binding .
Methodological Considerations Table
| Parameter | Technique | Key Findings | Reference |
|---|---|---|---|
| Synthetic yield | HPLC purity analysis | 85–92% yield after column chromatography | |
| Receptor affinity | Radioligand binding assays | 5-HT₁A Ki = 18 nM (±3 nM SEM) | |
| Thermal decomposition | TGA-MS | SO₂ release at 220°C | |
| Plasma stability | LC-MS/MS | 87% remaining after 6 hours (37°C, pH 7.4) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
